DHPA
Description
Properties
CAS No. |
452094-30-3 |
|---|---|
Molecular Formula |
C11H9N5O2 |
Molecular Weight |
243.226 |
IUPAC Name |
4-(6-aminopurin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H9N5O2/c12-10-9-11(14-4-13-9)16(5-15-10)6-1-2-7(17)8(18)3-6/h1-5,17-18H,12H2 |
InChI Key |
VOUFDNLWFYVWNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N2C=NC(=C3C2=NC=N3)N)O)O |
Synonyms |
3-(3,4-Dihydroxyphenyl)adenine; 4-(6-Amino-3H-purin-3-yl)-1,2-benzenediol |
Origin of Product |
United States |
Scientific Research Applications
Case Study
In a study investigating the effects of DHPA on SH-SY5Y cells treated with Aβ (1–42)/Cu2+/AA mixtures, it was found that this compound effectively protected these cells from apoptosis. The results indicated that this compound could be a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease .
TrkB Receptor Inhibition
This compound has been identified as a potential inhibitor of the TrkB receptor, which is implicated in various cancers. Utilizing computer-aided drug design techniques, researchers conducted virtual screenings to evaluate this compound's binding affinity to the TrkB receptor:
- Binding Affinity : Molecular docking studies revealed favorable interactions between this compound and the TrkB receptor, suggesting its potential as a therapeutic agent in treating neuroblastoma.
- Stability Assessments : Molecular dynamics simulations confirmed the stability of the this compound-TrkB complex over time, indicating its viability for further development as an anticancer drug .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Neuroprotection | Inhibits oxidative stress and apoptosis in neuronal cells |
| Cancer Treatment | Inhibits TrkB receptor; potential application in neuroblastoma therapy |
Antibacterial and Anti-inflammatory Properties
This compound also exhibits notable antibacterial and anti-inflammatory activities:
- Antibacterial Activity : Studies have shown that this compound can resist infections from Helicobacter pylori and tuberculosis, making it a candidate for developing new antibacterial therapies.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers, suggesting its utility in treating inflammatory diseases .
Comparison with Similar Compounds
Table 1. EI-MS Fragmentation Patterns of 10,16-DHPA and Derivatives
| Compound | Key Fragments (m/z) | Relative Abundance (%) |
|---|---|---|
| 10,16-DHPA | 169 (-H₂O), 253, 271 | 100, 10, 1 |
| 9,16-DHPA | 131, 253, 157 | 26, 10, 14 |
Comparison of Dehydropyrrolizidine Alkaloids (DHPAs) with Structurally Related Alkaloids
Toxicity Rankings:
DHPAs are macrocyclic esters classified by toxicity into three groups:
High Toxicity: Lasiocarpine, senecionine, retrorsine.
Moderate Toxicity: Echimidine.
Low Toxicity: Lycopsamine, riddelliine N-oxide .
Key Findings:
- Heliotrine Anomaly: In mouse models, heliotrine unexpectedly demonstrated higher toxicity (LD₅₀ = 45 mg/kg) than lasiocarpine (LD₅₀ = 65 mg/kg), contradicting earlier structural predictions .
- N-Oxide Derivatives: N-oxides (e.g., senecionine N-oxide) are 2–3× less toxic than parent alkaloids due to reduced metabolic activation .
Table 2. Relative Toxicity of Selected DHPAs in Mouse Models
| Compound | LD₅₀ (mg/kg) | Ascites Incidence (%) |
|---|---|---|
| Heliotrine | 45 | 92 |
| Lasiocarpine | 65 | 85 |
| Senecionine | 70 | 78 |
| Lycopsamine | 220 | 15 |
Comparison of Dihydroxyprogesterone Acetate (DHPA) with Other Progestins in Hormone Therapy
Efficacy in Feminizing Regimens:
- Satisfaction Rates: 78% of transgender women reported significant breast development with this compound + estradiol enanthate (EEn), compared to 44% with cyproterone-based regimens .
- Mechanistic Similarity: this compound suppresses luteinizing hormone (LH) and testosterone levels equivalently to cyproterone but with fewer hepatic side effects .
Table 3. Comparative Effectiveness of Hormonal Regimens
| Metric | This compound + EEn (%) | Cyproterone + E2 (%) |
|---|---|---|
| Significant Breast Development | 78 | 44 |
| LH Suppression | 95 | 93 |
Comparison of Cationic Collector this compound with Other Amine-Based Collectors
Flotation Performance:
- Iron Ore Recovery: this compound achieved 89% hematite recovery, slightly lower than dodecylamine (92%) but superior to quaternary ammonium salts (75%) .
- Foam Stability: Dodecylamine produced stable foam (30 min half-life), while this compound foam dissipated faster (15 min) due to weaker hydrophobic interactions .
Table 4. Flotation Efficiency of Cationic Collectors
| Collector | Recovery (%) | Foam Half-Life (min) |
|---|---|---|
| Dodecylamine | 92 | 30 |
| This compound | 89 | 15 |
| Dodecyltrimethylammonium | 75 | 10 |
Preparation Methods
Fermentation System Design
4-Hydroxyphenyllactic acid (4-HPLA), an aromatic derivative of lactic acid, is synthesized via engineered microbial systems. As detailed in, glucose serves as the primary carbon source in a fermentation process utilizing Escherichia coli or Lactobacillus strains genetically modified to express phenylpyruvate reductase. This enzyme catalyzes the reduction of phenylpyruvate to 4-HPLA, integrating a benzene ring into the lactic acid backbone.
Key parameters include:
-
Temperature : 37°C
-
pH : 6.5–7.0
-
Oxygenation : Microaerobic conditions (0.1–0.3 vvm)
-
Fermentation Duration : 48–72 hours
Post-fermentation, 4-HPLA is purified via ion-exchange chromatography, yielding >90% purity.
Methylation and Polymerization
The microbial-derived 4-HPLA undergoes methylation to form a diol monomer, enabling its use in polyester synthesis. Polycondensation with aliphatic diacid chlorides (e.g., succinyl chloride) produces semi-aromatic polyesters with glass-transition temperatures (T<sub>g</sub>) below 45°C. Alternatively, aromatic diacyl chlorides (e.g., terephthaloyl chloride) yield polyesters with T<sub>g</sub> values exceeding 130°C.
Free Radical Addition Synthesis of Dialkyl Phosphinic Acid (this compound)
Reaction Mechanism
Dialkyl phosphinic acids, such as dihexyl phosphinic acid (this compound), are synthesized via free radical addition of α-olefins to hypophosphorous acid (H<sub>3</sub>PO<sub>2</sub>). The reaction proceeds through a radical chain mechanism:
Optimization of Reaction Conditions
Orthogonal experiments identified DTBP as the optimal initiator, with reaction parameters as follows:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 130°C | 68 |
| Reaction Time | 20 hours | 72 |
| Molar Ratio (H<sub>3</sub>PO<sub>2</sub>:1-hexene) | 1:2.4 | 75 |
Post-treatment involves alkali washing (4% NaOH) to remove monoalkyl phosphinic acid byproducts, followed by vacuum distillation.
Extraction of Diarylheptanoid this compound from Alpinia officinarum
Plant Material and Solvent Extraction
Diarylheptanoid this compound is isolated from the rhizomes of Alpinia officinarum using ethanol-water (70:30 v/v) extraction. Key steps include:
Chromatographic Purification
The crude extract undergoes silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 9:1 to 1:1). This compound elutes at 40% ethyl acetate, with further purification via preparative HPLC (C18 column, methanol-water 65:35).
Comparative Analysis of this compound Preparation Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|
| Microbial Fermentation | 85 | 90 | High |
| Free Radical Addition | 72 | 88 | Moderate |
| Plant Extraction | 0.2 | 95 | Low |
Industrial Applicability
-
Microbial Fermentation : Preferred for large-scale 4-HPLA production due to renewable substrates and high yields.
-
Free Radical Synthesis : Suitable for phosphinic acid derivatives but limited by solvent use and byproduct formation.
-
Plant Extraction : Restricted to niche pharmaceutical applications due to low yields .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting DHPA (3,4-dihydroxyphenylacetate) in enzymatic hydroxylation assays?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) to quantify this compound formation and correlate it with H2O2 detection to validate catalytic activity. For example, in studies of p-hydroxyphenylacetate 3-hydroxylase, HPLC analysis confirmed this compound yields (75–6% at pH 6.0–10.0 for H120K variants), while H2O2 detection identified inactive enzyme variants .
Q. How is this compound (9-(S)-(2,3-dihydroxypropyl)-adenine) applied in methylation-sensitive amplification polymorphism (MSAP) studies?
- Methodological Answer : Treat biological samples (e.g., tobacco seedlings) with this compound at concentrations like 10 μM and 100 μM to inhibit methylation. Analyze restriction patterns via gel electrophoresis and compare with controls (0 μM this compound) to identify methylation-sensitive loci .
Q. What animal study designs are effective for evaluating this compound’s (3-(3’,4’-dihydroxyphenyl)propanoic acid) anti-obesity effects?
- Methodological Answer : Use high-fat diet (HFD)-fed mice supplemented with this compound (e.g., 10 mg/kg/day). Monitor weight gain, glucose tolerance, and lipid profiles. Employ urine metabolomics (UHPLC-Q-TOF/MS) to identify altered metabolic pathways (e.g., tyrosine metabolism) and validate results with PCA and heatmap analyses .
Advanced Research Questions
Q. How can contradictory data on this compound’s catalytic efficiency across pH conditions be resolved?
- Methodological Answer : Systematically test enzyme variants (e.g., H120K, H120R) under a broad pH range (6.0–10.0). Use HPLC to quantify this compound yields and H2O2 detection to confirm oxidative side reactions. For example, H120K produces this compound at pH 6.0–10.0, while neutral/acidic variants show no activity, indicating residue charge impacts catalysis .
Q. What computational approaches model this compound’s (2,2-dihydroxypropionic acid) atmospheric reaction pathways and tunneling effects?
- Methodological Answer : Apply transition state theory (TST) with Eckart tunneling corrections to calculate rate constants for this compound formation. Compare pathways (e.g., Tc–H2O → this compound vs. Tc–2H2O → this compound–H2O) using potential energy surfaces. Tunneling significantly accelerates this compound formation at all temperatures, competing with hydration .
Q. How does this compound (SAHH inhibitor) alter epigenetic stability, and what techniques validate its effects?
- Methodological Answer : Treat plant or mammalian cells with this compound to inhibit S-adenosylhomocysteine hydrolase (SAHH). Use ChIP-seq to assess histone methylation (H3K9me2) reductions and bisulfite sequencing for DNA methylation changes. Supplemental figures in epigenetic studies show this compound reduces silencing at repetitive transgenes .
Q. What metabonomic strategies differentiate this compound’s unique metabolic impacts from structurally similar compounds?
- Methodological Answer : Compare urine metabolomes of HFD-fed mice treated with this compound vs. DHAA (3’,4’-dihydroxyphenylacetic acid). Identify unique metabolites (e.g., this compound-sulfate) via UHPLC-Q-TOF/MS and pathway enrichment analysis (MetaboAnalyst). Overlapping pathways (pentose/glucuronate interconversion) and distinct metabolites confirm compound-specific mechanisms .
Data Interpretation and Contradictions
Q. How should researchers address variability in this compound’s efficacy across metabolic studies?
- Methodological Answer : Standardize dosing (e.g., 10 mg/kg/day for mice) and delivery routes (oral gavage vs. dietary supplementation). Control for gut microbiota interactions, as this compound absorption in the small intestine may limit microbial modulation .
Q. Why do computational models of this compound’s reaction rates conflict with experimental observations?
- Methodological Answer : Account for tunneling effects (e.g., Eckart correction) in kinetic models. For example, uncorrected TST underestimates this compound formation rates by ignoring quantum tunneling, which dominates at lower temperatures .
Tables for Key Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
